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3-Amino-3-(5-methylfuran-2-yl)propan-1-ol
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Overview
Description
3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It features a furan ring substituted with a methyl group and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with nitromethane to form 5-methyl-2-nitrofuran. This intermediate is then reduced to 5-methyl-2-aminofuran, which undergoes a Mannich reaction with formaldehyde and a secondary amine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Formation of 3-(5-methylfuran-2-yl)propan-1-one.
Reduction: Formation of 3-amino-3-(tetrahydrofuran-2-yl)propan-1-ol.
Substitution: Formation of amides or esters depending on the reagents used.
Scientific Research Applications
3-Amino-3-(5-methylfuran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(furan-2-yl)propan-1-ol: Lacks the methyl group on the furan ring.
3-Amino-3-(5-methylfuran-2-yl)propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
1-(5-methylfuran-2-yl)propan-1-ol: Lacks the amino group.
Uniqueness
3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, along with a methyl-substituted furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .
Biological Activity
3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, a compound with the molecular formula C₈H₁₃NO₂, has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxyl group, and a 5-methylfuran moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Amino Alcohol Structure : The presence of an amino group facilitates interactions with biological macromolecules.
- Furan Ring : The 5-methylfuran moiety allows for π–π stacking interactions with aromatic residues in proteins, enhancing its biological activity.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate potential applications in treating neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Hydrogen Bonding : The amino and hydroxyl groups enable the formation of hydrogen bonds with target proteins.
- Electrostatic Interactions : These interactions enhance binding affinity to biological targets.
- Enzyme Modulation : The compound may influence enzyme activities critical for various metabolic pathways.
Case Studies
-
Anticancer Study :
- A study evaluated the effect of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer effects .
-
Antimicrobial Evaluation :
- In vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that the compound inhibits growth at minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Pharmacokinetic Studies
Ongoing research is assessing the pharmacokinetic properties of this compound to determine its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial findings suggest favorable characteristics that could support its development as a therapeutic agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Contains both amino alcohol and furan functionalities | Distinct combination enhances reactivity and activity |
1-(5-Methylfuran-2-yl)propan-1-ol | Lacks amino group | Different reactivity profile |
3-Amino-3-(furan-2-yl)propan-1-ol | Similar structure but without methyl substitution | Affects chemical behavior and properties |
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-amino-3-(5-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3 |
InChI Key |
XCFRGGIJURNRMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CCO)N |
Origin of Product |
United States |
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